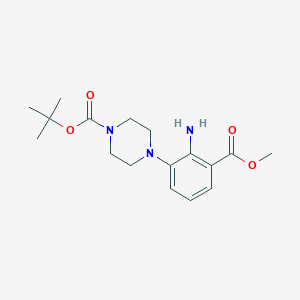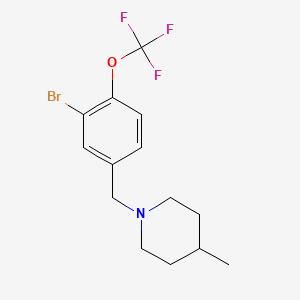
1-(3-Bromo-4-methoxybenzyl)-3,3-difluoropyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-methoxybenzyl)-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of bromine, methoxy, and difluoropyrrolidine groups
準備方法
The synthesis of 1-(3-Bromo-4-methoxybenzyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzyl chloride and 3,3-difluoropyrrolidine.
Nucleophilic Substitution: The 3-bromo-4-methoxybenzyl chloride undergoes nucleophilic substitution with 3,3-difluoropyrrolidine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(3-Bromo-4-methoxybenzyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
科学的研究の応用
1-(3-Bromo-4-methoxybenzyl)-3,3-difluoropyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The difluoropyrrolidine moiety may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
1-(3-Bromo-4-methoxybenzyl)-3,3-difluoropyrrolidine can be compared with similar compounds such as:
1-(3-Bromo-4-methoxybenzyl)-4-(4-bromo-3-methoxyphenyl)piperazine: This compound also contains bromine and methoxy groups but differs in its core structure, which is a piperazine ring instead of a pyrrolidine ring.
1-(3-Bromo-4-methoxybenzyl)azepane: This compound features an azepane ring, providing different steric and electronic properties compared to the pyrrolidine ring.
The uniqueness of this compound lies in its difluoropyrrolidine moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-3,3-difluoropyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO/c1-17-11-3-2-9(6-10(11)13)7-16-5-4-12(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEWSXZSLSVUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(C2)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














